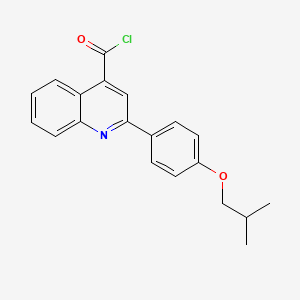

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

描述

Quinoline Chemistry: Historical and Theoretical Foundations

The historical development of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. This pioneering discovery established the foundation for what would become one of the most significant classes of heterocyclic compounds in modern chemistry. The compound's chemical identity was further clarified through the work of French chemist Charles Gerhardt in 1842, who obtained similar compounds through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations revealed the fundamental structural characteristics that would later define the entire quinoline family of compounds.

The theoretical foundations of quinoline chemistry rest upon the unique properties of its heterocyclic aromatic structure, which consists of a benzene ring fused with a nitrogen-containing pyridine ring. This bicyclic system exhibits both electrophilic and nucleophilic substitution reactions, displaying chemical behavior that combines characteristics of both benzene and pyridine. As a weak tertiary base with a basic pKa value of 9.5 and an acidic pKb of 4.85, quinoline demonstrates the ability to form salts with acids while maintaining stability under various chemical conditions. The compound's molecular formula of C₉H₇N and molecular weight of 129.16 represent the fundamental structural unit upon which more complex derivatives are built.

Computational studies have significantly advanced our understanding of quinoline derivatives and their electronic properties. Density Functional Theory calculations have revealed that substituent additions to the quinoline core lead to significant changes in molecular properties, with specific modifications affecting stability, reactivity, and electronic characteristics. These theoretical investigations have demonstrated that compounds containing carbonyl and carboxyl substituents exhibit lower energy gaps compared to unsubstituted quinoline, indicating enhanced reactivity patterns that are crucial for understanding derivative behavior. The application of semi-empirical methods, Density Functional Theory, and Hartree-Fock calculations has provided comprehensive insights into thermodynamic properties, geometric characteristics, and electronic behavior of quinoline derivatives across different media.

Modern quinoline chemistry encompasses a vast array of synthetic methodologies and applications that extend far beyond the original coal tar extraction methods. The development of named reactions such as the Skraup synthesis, Combes quinoline synthesis, and Doebner reaction has provided reliable pathways for constructing quinoline scaffolds with diverse substitution patterns. These synthetic approaches have enabled the systematic exploration of structure-activity relationships and the development of quinoline derivatives with specific chemical and biological properties. The versatility of quinoline as a pharmacophore has attracted considerable attention in medicinal chemistry research, where it serves as a core template for drug design due to its broad spectrum of bioactivity.

Structural Classification of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

The structural classification of this compound requires detailed analysis of its constituent molecular components and their spatial arrangement within the overall framework. This compound represents a tripartite molecular architecture comprising a quinoline heterocyclic core, an isobutoxyphenyl substituent system, and a carbonyl chloride functional group positioned at the 4-position of the quinoline ring. The quinoline core maintains the characteristic bicyclic aromatic structure with nitrogen positioned at the 1-position, providing the fundamental heterocyclic foundation that defines the compound's chemical class.

The isobutoxyphenyl substituent attached at the 2-position of the quinoline ring introduces significant structural complexity through its phenyl ring system and isobutoxy ether linkage. The phenyl component contributes additional aromatic character to the molecule while the isobutoxy group, consisting of a branched four-carbon chain terminated with an oxygen bridge, provides both steric bulk and electronic modifications to the overall molecular structure. This particular substitution pattern creates a compound with enhanced lipophilicity compared to simpler quinoline derivatives, while the ether oxygen atom introduces potential sites for hydrogen bonding interactions.

The carbonyl chloride functional group positioned at the 4-position represents the most reactive component of the molecular structure. Acyl chlorides are characterized by the presence of the -C(=O)Cl functional group, which exhibits high reactivity due to the electron-withdrawing nature of both the carbonyl carbon and the chlorine atom. This functional group classification places the compound within the broader category of acid chlorides, which are recognized as reactive derivatives of carboxylic acids with enhanced electrophilic character. The positioning of this highly reactive group on the quinoline ring system creates opportunities for diverse chemical transformations while maintaining the structural integrity of the heterocyclic core.

| Structural Component | Chemical Function | Contribution to Molecular Properties |

|---|---|---|

| Quinoline Core | Heterocyclic aromatic system | Provides basic chemical stability and reactivity framework |

| Isobutoxyphenyl Substituent | Aromatic ether system | Enhances lipophilicity and introduces steric effects |

| Carbonyl Chloride Group | Reactive electrophilic center | Enables nucleophilic substitution reactions and synthetic applications |

| 2-Position Substitution | Positional isomerism | Influences electronic distribution and molecular geometry |

| 4-Position Functionalization | Site-specific reactivity | Provides controlled reaction pathways for chemical modification |

The molecular geometry of this compound reflects the influence of each structural component on the overall three-dimensional arrangement. Computational studies of related quinoline derivatives have demonstrated that substituent effects can significantly alter molecular conformations and electronic properties. The presence of the bulky isobutoxyphenyl group at the 2-position likely introduces conformational constraints that influence the spatial relationship between the aromatic systems, while the carbonyl chloride group at the 4-position maintains a planar arrangement conducive to electrophilic attack by nucleophiles.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and substituents. The name construction begins with the quinoline core as the parent heterocycle, numbered according to standard heterocyclic nomenclature where the nitrogen atom occupies position 1. The 2-position substitution by the isobutoxyphenyl group requires careful designation of both the phenyl ring attachment point and the specific ether linkage configuration.

The isobutoxy component of the substituent name derives from isobutanol, a branched four-carbon alcohol with the structure (CH₃)₂CHCH₂OH, where the hydroxyl group forms an ether linkage with the phenyl ring. The systematic description "4-isobutoxyphenyl" indicates that the isobutoxy group is attached to the para position of the phenyl ring, which itself serves as a substituent on the quinoline core. This nomenclature convention ensures unambiguous identification of the molecular structure while maintaining consistency with established chemical naming practices.

The carbonyl chloride designation at the 4-position follows standard nomenclature for acyl halides, where the term "carbonyl chloride" specifically identifies the -C(=O)Cl functional group. Alternative nomenclature systems might refer to this functional group as an "acid chloride" or use the suffix "-yl chloride" when describing the complete structure. The systematic name thus provides a comprehensive description of the molecular architecture while indicating the specific positions of all major functional groups and substituents.

| Nomenclature Component | Structural Significance | Chemical Information |

|---|---|---|

| Quinoline | Parent heterocycle | Bicyclic aromatic system with nitrogen at position 1 |

| 2-Position | Substitution site | Location of isobutoxyphenyl attachment |

| 4-Isobutoxyphenyl | Substituent description | Phenyl ring with para-isobutoxy substitution |

| 4-Carbonyl chloride | Functional group | Reactive acyl chloride at quinoline position 4 |

| Systematic numbering | Positional identification | Ensures unambiguous structural designation |

Related compounds in the chemical literature demonstrate the systematic approach to naming quinoline derivatives with similar structural features. Compounds such as 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride share the basic nomenclature framework while differing in specific substituent details. The distinction between "isobutoxy" and "isobutyl" substitution patterns illustrates the precision required in chemical nomenclature to accurately convey structural information. Such systematic naming conventions enable clear communication within the scientific community and facilitate database searches and literature reviews.

The chemical identity of this compound extends beyond nomenclature to encompass fundamental molecular properties including molecular formula, molecular weight, and characteristic spectroscopic features. While specific analytical data for this exact compound may not be extensively documented in the current literature, the structural relationship to well-characterized analogues provides insight into expected chemical behavior and properties. The compound's identity as a quinoline derivative with specific substitution patterns positions it within established chemical families with known reactivity profiles and synthetic applications.

Position within Heterocyclic Chemistry Research

The position of this compound within contemporary heterocyclic chemistry research reflects the compound's embodiment of several important chemical themes that define modern molecular science. Quinoline derivatives have garnered considerable attention as privileged heterocyclic scaffolds due to their demonstrated versatility in medicinal chemistry applications and their fundamental importance in understanding aromatic heterocyclic reactivity. The specific structural features present in this compound represent convergent research interests in heterocyclic synthesis, functional group manipulation, and structure-activity relationship studies.

Research into quinoline-based compounds has expanded significantly in recent decades, driven by recognition of their broad spectrum of biological activities and their utility as synthetic intermediates. The quinoline core structure appears in numerous natural products and pharmaceutical agents, establishing it as a validated pharmacophore for drug discovery efforts. Contemporary research efforts focus on developing efficient synthetic methodologies for quinoline derivatives, understanding their electronic properties through computational studies, and exploring their potential applications in various fields of chemistry and biology.

The carbonyl chloride functional group present in this compound positions it within the broader research area of acyl halide chemistry, which represents one of the most reactive and synthetically useful classes of organic compounds. Acyl chlorides serve as crucial intermediates in organic synthesis, enabling the formation of amides, esters, anhydrides, and other carbonyl-containing compounds through nucleophilic acyl substitution reactions. The combination of this highly reactive functional group with the quinoline scaffold creates opportunities for developing new synthetic methodologies and exploring novel chemical transformations.

Current heterocyclic chemistry research emphasizes the development of sustainable and efficient synthetic approaches, including transition metal-catalyzed reactions, multicomponent synthesis strategies, and green chemistry principles. The structural complexity of this compound makes it a relevant target for investigating advanced synthetic methodologies, including cross-coupling reactions, cyclization strategies, and functional group transformations. Research groups worldwide continue to explore new approaches to quinoline synthesis and functionalization, seeking improved efficiency, selectivity, and environmental compatibility.

| Research Area | Relevance to Compound | Current Developments |

|---|---|---|

| Quinoline Synthesis | Core heterocyclic structure | Advanced catalytic methods and sustainable approaches |

| Acyl Chloride Chemistry | Reactive functional group | New nucleophilic substitution methodologies |

| Structure-Activity Studies | Substitution pattern analysis | Computational modeling and experimental validation |

| Medicinal Chemistry | Pharmacophore development | Drug discovery and optimization programs |

| Synthetic Methodology | Complex molecular assembly | Multi-step synthesis and reaction optimization |

The intersection of quinoline chemistry with other research domains illustrates the compound's broader significance within chemical science. Computational chemistry studies of quinoline derivatives contribute to understanding electronic properties, molecular conformations, and reactivity patterns. These theoretical investigations complement experimental research and provide predictive capabilities for designing new compounds with desired properties. The development of quantitative structure-activity relationships for quinoline derivatives enables rational drug design approaches and guides synthetic chemistry efforts toward promising molecular targets.

属性

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJZYARCNPUYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193010 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-84-5 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Construction of the Quinoline Core

The foundational step involves synthesizing the quinoline nucleus, typically via the Friedländer synthesis , which is well-documented for producing quinoline derivatives with high efficiency. This method entails:

- Condensation of o-aminobenzaldehyde derivatives with carbonyl compounds (e.g., ketones).

- Catalysis under acidic or basic conditions at elevated temperatures (~80–100°C).

- Yield optimization through solvent choice and reaction time adjustments.

| Step | Reagents/Conditions | Yield (%) | References |

|---|---|---|---|

| Quinoline core formation | Benzaldehyde derivative + amino ketone, acid catalyst, 80°C, 12h | 60–75 | , |

Introduction of the 4-Isobutoxyphenyl Group

The phenyl substituent with an isobutoxy group is introduced via nucleophilic aromatic substitution or cross-coupling reactions :

- Suzuki-Miyaura coupling with boronic acids using palladium catalysts.

- Conditions typically involve mild temperatures (50–80°C) in polar solvents like DMF or dioxane, with base (e.g., potassium carbonate).

Chlorination to Form the Carbonyl Chloride

The key step to generate the acyl chloride involves reacting the quinoline carboxylic acid derivative with chlorinating agents such as:

- Thionyl chloride (SOCl₂) : Reflux conditions (~70–80°C), with excess reagent to drive the reaction.

- Oxalyl chloride : Alternative reagent, often used with catalytic DMF to activate the process.

- Use of anhydrous conditions to prevent hydrolysis.

- Reaction monitored via IR spectroscopy, observing the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and appearance of acyl chloride (~1770 cm⁻¹).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | SOCl₂, reflux, 4–6h | 85–90 | Anhydrous conditions essential |

Reaction Conditions and Optimization Strategies

Characterization and Purity Confirmation

-

- ¹H NMR and ¹³C NMR : Confirm aromatic and aliphatic substitution patterns.

- IR Spectroscopy : Detect characteristic acyl chloride peak (~1770 cm⁻¹).

- Mass Spectrometry : Verify molecular weight and purity.

Elemental Analysis : Ensures the composition matches theoretical values.

Purity : Achieved via recrystallization or silica gel chromatography, with yields typically in the 70–85% range.

Summary of Synthetic Route Data

化学反应分析

Types of Reactions

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Biaryl Derivatives: Formed from coupling reactions.

科学研究应用

Organic Synthesis

- Intermediate for Complex Molecules : The compound is used as an intermediate in the synthesis of various organic compounds due to its reactive carbonyl chloride group.

- Development of New Synthetic Methodologies : Researchers employ this compound to study reaction mechanisms and improve synthetic methodologies.

Biological Applications

- DNA Intercalation : Quinoline derivatives are known for their ability to intercalate into DNA, potentially disrupting cellular functions and leading to anticancer effects. This property is crucial for developing new cancer therapies.

- Fluorescent Probes : The compound is investigated for its potential as a fluorescent probe in biological imaging, enhancing the visualization of cellular processes.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride exhibits significant cytotoxic effects on various cancer cell lines. For example, cell viability assays have shown reduced proliferation at concentrations as low as 10 µM.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, significant reductions in cell proliferation were observed at concentrations around 10 µM, indicating its potential effectiveness as an anticancer agent.

Antimicrobial Testing

Research evaluating the antimicrobial properties revealed notable activity against Staphylococcus aureus and Escherichia coli. The observed MIC values suggest that this compound could be developed into a new antimicrobial treatment option.

作用机制

The mechanism of action of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its structure and function, which is a mechanism explored in anticancer research . Additionally, the compound can bind to metal ions, forming stable complexes that can be used in sensing and catalysis .

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Substituent Impact Analysis :

- Alkoxy chains : Longer chains (e.g., isobutoxy) increase lipophilicity and metabolic stability compared to methoxy or propoxy groups .

- Electron-withdrawing groups (CF₃, Cl) : Enhance electrophilicity of the carbonyl chloride, accelerating reaction kinetics with nucleophiles .

- Aromatic substituents : Bulky groups (e.g., biphenyl in D28 ) reduce solubility but improve target binding affinity in enzyme inhibition assays .

Key Observations :

生物活性

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, known for their diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.79 g/mol

Quinoline derivatives are known to intercalate into DNA, potentially disrupting its function. The mechanism involves:

- DNA Intercalation : The planar structure of the quinoline ring allows it to insert between DNA base pairs, leading to structural distortions that can inhibit DNA replication and transcription.

- Protein Binding : The compound may act as a ligand for various proteins, altering their activity and potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. This is often mediated through the activation of caspases and the modulation of apoptotic pathways .

- Mechanistic Insights : The compound's ability to intercalate with DNA may lead to the activation of p53 pathways, promoting cell cycle arrest and apoptosis in tumor cells.

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties:

- Cytokine Modulation : Compounds in this class have shown the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models, suggesting potential applications in inflammatory diseases .

Case Studies

- Study on Antitumor Effects : A study involving a series of quinoline derivatives assessed their impact on various cancer cell lines. Results indicated that this compound exhibited a dose-dependent reduction in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Inflammation Model : In an experimental model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | DNA intercalation, Protein binding |

| 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | Anticancer | Similar intercalation mechanism |

| 7-Phenyl-2-aminoquinoline | Selective nNOS inhibition | Interaction with specific residues |

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride in academic research?

- Methodological Answer: The synthesis typically begins with the corresponding quinoline-4-carboxylic acid derivative. The acid is refluxed with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride. Excess SOCl₂ is removed via evaporation under an inert gas (e.g., argon), yielding the target compound. This method ensures high purity and avoids hydrolysis of the sensitive acyl chloride group .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer: Due to its moisture sensitivity, the compound must be stored in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C. Handling requires anhydrous conditions, gloves, and eye protection. Work should be conducted in a fume hood to prevent inhalation of vapors, and spills should be neutralized with dry sand or alcohol-resistant foam .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural confirmation, identifying aromatic protons and the isobutoxy group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. How can researchers optimize coupling reactions using this compound with nucleophiles like amines or alcohols?

- Methodological Answer: Optimize reaction conditions by testing catalysts (e.g., DMAP for amide bonds) and solvents (e.g., dichloromethane or THF). For amines, use a 1:1.2 molar ratio of acyl chloride to nucleophile at 0–25°C. Monitor progress via TLC. For sterically hindered nucleophiles, extend reaction times (12–24 hrs) and use microwave-assisted synthesis to enhance yields .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the quinoline core of derivatives?

- Methodological Answer: Introduce substituents (e.g., halogens, methoxy groups) at the quinoline 2- or 4-positions and assess biological activity. For example, replace the isobutoxy group with trifluoromethyl to evaluate hydrophobic interactions. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like HDAC enzymes .

Q. What methodological considerations are critical when evaluating the HDAC inhibitory activity of derivatives?

- Methodological Answer: Use fluorometric assays with HeLa cell nuclear extracts or recombinant HDAC isoforms. Incubate derivatives (0.1–100 µM) with the HDAC enzyme and fluorogenic substrate (e.g., acetylated lysine). Measure fluorescence intensity (Ex/Em = 360/450 nm) after deacetylation. Calculate IC₅₀ values using GraphPad Prism and validate with positive controls like trichostatin A .

Q. How can researchers mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer: Control moisture rigorously using molecular sieves or anhydrous solvents. For hydrolysis-prone intermediates, employ low temperatures (0–5°C) during acyl chloride formation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like quinoline-4-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。